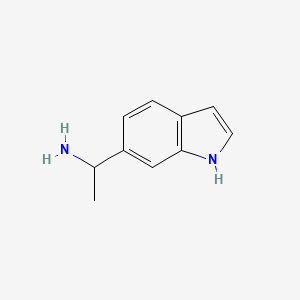![molecular formula C59H111N3O19 B12066352 azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GM3 Ganglioside (Milk, Bovine-Ammonium Salt) is a glycosphingolipid found in bovine milk. It consists of a sialic acid residue and an oligosaccharide head structure, making it a crucial component of cell membranes. GM3 Ganglioside plays significant roles in immunoregulation, biosynthesis, and metabolism of higher gangliosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GM3 Ganglioside involves the extraction of glycosphingolipids from bovine milk. The process typically includes:
Extraction: Lipids are extracted using a mixture of chloroform and methanol.
Purification: The extracted lipids are purified through chromatographic techniques.
Ammonium Salt Formation: The purified GM3 Ganglioside is converted to its ammonium salt form by treating it with ammonium hydroxide.
Industrial Production Methods: Industrial production of GM3 Ganglioside follows similar extraction and purification steps but on a larger scale. Advanced techniques like electrospray ionization-mass spectrometry (ESI-MS) are used to ensure the purity and efficiency of the extraction process .
Análisis De Reacciones Químicas
Types of Reactions: GM3 Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
GM3 Ganglioside has a wide range of scientific research applications:
Chemistry: Used in lipid binding assays to assess the binding of monoclonal antibodies.
Biology: Plays a role in cell growth modulation and immunoregulation.
Medicine: Involved in the pathogenesis of diseases like rheumatoid arthritis and diabetes nephropathy.
Industry: Used as a standard in mass spectrometry analysis for the structural characterization of gangliosides.
Mecanismo De Acción
GM3 Ganglioside exerts its effects by blocking the activity of fibroblast growth factor receptors. It is involved in modulating cell growth through GM3-enriched microdomains. Additionally, it regulates immunological functions by preventing cytokine production .
Comparación Con Compuestos Similares
GM1 Ganglioside: Found in bovine brain, involved in neuroprotection.
GM2 Ganglioside: Found in bovine brain, involved in cellular recognition.
GD3 Ganglioside: Found in bovine milk, involved in apoptosis regulation.
Uniqueness: GM3 Ganglioside is unique due to its widespread distribution in tissues and its significant role in immunoregulation and cell growth modulation. Its ability to inhibit protein kinase C activity and down-modulate CD4 molecules sets it apart from other gangliosides .
Propiedades
Fórmula molecular |
C59H111N3O19 |
|---|---|
Peso molecular |
1166.5 g/mol |
Nombre IUPAC |
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/b34-32+; |
Clave InChI |
RCVNLPVAMQNXIG-FSTCSSKCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(/C=C/CCCCCCCCCCCCC)O.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)
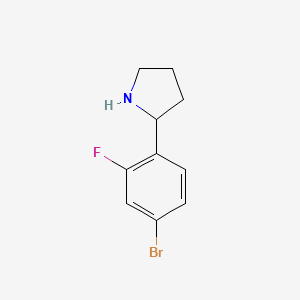


![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)
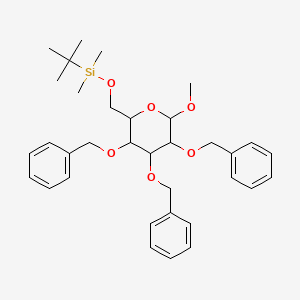
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
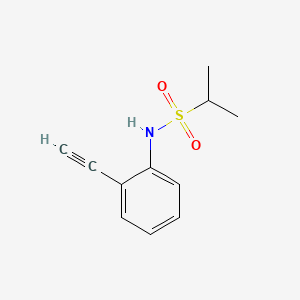
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)
![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)

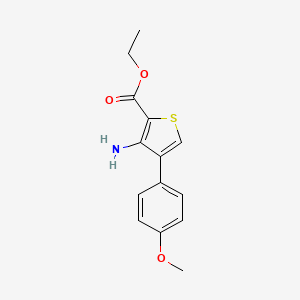
![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
